molecular formula C15H23NO3S2 B6717365 N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide

N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B6717365
M. Wt: 329.5 g/mol
InChI Key: FAHAGRNTTWEWGI-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, a methylsulfanylphenyl group, and an oxan-2-yl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S2/c1-16(11-13-7-3-4-9-15(13)20-2)21(17,18)12-14-8-5-6-10-19-14/h3-4,7,9,14H,5-6,8,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHAGRNTTWEWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1SC)S(=O)(=O)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxan-2-yl intermediate: This step involves the reaction of a suitable diol with a sulfonyl chloride under basic conditions to form the oxan-2-yl intermediate.

    Introduction of the methylsulfanylphenyl group: The oxan-2-yl intermediate is then reacted with a methylsulfanylphenyl halide in the presence of a base to introduce the methylsulfanylphenyl group.

    N-methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfanylphenyl group may enhance the compound’s binding affinity and selectivity for its targets. The oxan-2-yl group can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide: shares similarities with other sulfonamide compounds, such as:

Uniqueness

  • The presence of the methylsulfanyl group distinguishes this compound from other similar compounds, potentially enhancing its reactivity and binding properties.
  • The combination of the oxan-2-yl group with the sulfonamide and methylsulfanylphenyl groups provides a unique structural framework that can be exploited for various applications.

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